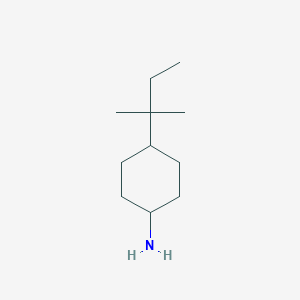

4-(1,1-Dimethylpropyl)cyclohexanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyclohexane derivatives often involves nucleophilic substitution reactions, as seen in the preparation of an ether diamine monomer containing the cyclohexane structure in paper . Similarly, the synthesis of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives involves starting materials like 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione . These methods could potentially be adapted for the synthesis of "4-(1,1-Dimethylpropyl)cyclohexanamine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives can be complex, as evidenced by the crystal structures reported for compounds derived from cyclohexane-1,2-dione . The structure of "4-(1,1-Dimethylpropyl)cyclohexanamine" would likely be influenced by the presence of the dimethylpropyl group, which could affect the overall conformation and stability of the molecule.

Chemical Reactions Analysis

Cyclohexane derivatives can undergo various chemical reactions. For instance, cyclohexylamine reacts with different aldehydes to produce distinct products depending on the substituents present . The reactivity of "4-(1,1-Dimethylpropyl)cyclohexanamine" would be influenced by the amine group, which could participate in nucleophilic addition or substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives vary widely. Polyamides derived from cyclohexane structures exhibit good solubility in polar organic solvents and have high glass transition temperatures . The antimicrobial activity of certain cyclohexane derivatives has also been documented . The properties of "4-(1,1-Dimethylpropyl)cyclohexanamine" would depend on its molecular structure, with the potential for applications in materials science or as a bioactive compound.

Wissenschaftliche Forschungsanwendungen

Organometallic Chemistry

4-(1,1-Dimethylpropyl)cyclohexanamine has been studied in the field of organometallic chemistry. For instance, its reaction with other compounds has been explored to understand the formation of complex organometallic structures. An example of this is the study of 1,1-dicyclopentadienyl-3,3-dimethylvanada(IV)cyclobutane, which involved the reaction of related compounds to understand its formation and stability (Seetz, J. et al., 1984).

Synthesis of Novel Compounds

The compound has also been used in the synthesis of new chemical compounds. For example, the synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine involved the use of 1,1-dimethylpropylamine surrogates (Kozhushkov, S. et al., 2010).

Bioactivity Research

In bioactivity research, derivatives of cyclopropanecarboxylic acid, which are related to 4-(1,1-Dimethylpropyl)cyclohexanamine, have been explored for their herbicidal and fungicidal activities. These derivatives have shown potential in agricultural applications (Tian, L. et al., 2009).

Thermodynamic Studies

The compound has been part of thermodynamic studies, particularly in understanding the vapor pressures and enthalpies of various cyclohexanamine derivatives. This research is crucial in predicting the behavior of these compounds under different conditions (Verevkin, S. & Emel̀yanenko, V., 2015).

Analytical Chemistry

In analytical chemistry, the compound has been used in methods such as the fluorometric determination of cyclohexylamine in various foods, demonstrating its importance in food safety and quality control (酒井, 立夫 et al., 1974).

Pharmacology and Drug Development

4-(1,1-Dimethylpropyl)cyclohexanamine has been a part of pharmacological research, especially in the synthesis of dimeric platinum complexes for antitumor evaluations. These complexes have shown potential in cancer treatment, indicating the compound's significance in medicinal chemistry (Khokhar, A. et al., 1993).

Physical Chemistry

The compound's derivatives have been involved in physical chemistry studies, such as the investigation of excess enthalpies in certain mixtures. This type of research is essential for understanding the thermodynamic properties and interactions of chemicals (Zhu, S. et al., 1994).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-methylbutan-2-yl)cyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9-10H,4-8,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOJIGZPVOCBMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC(CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Oxoquinazolin-3-yl)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2543363.png)

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2543373.png)

![1-[(4-Bromophenyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2543375.png)

![4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2543376.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2543381.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2543383.png)

![4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one](/img/structure/B2543384.png)